molecular formula C10H11Cl2N3 B2437436 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1185005-61-1

1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B2437436
M. Wt: 244.12
InChI Key: XKYAFYOEENOJKF-UHFFFAOYSA-N
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Description

“1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound. Based on its name, it likely contains a pyrazole ring, which is a type of aromatic organic compound. The “1H” in the name suggests that there is one hydrogen atom connected to the first carbon atom in the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “1-(3-Chlorobenzyl)” part suggests that a 3-chlorobenzyl group is attached to the first carbon atom of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride”, these properties could include its molecular weight, solubility, melting point, boiling point, and chemical stability .

Scientific Research Applications

Synthesis and Characterization

  • This compound is utilized in the synthesis and characterization of various pyrazole derivatives, which have demonstrated potential antitumor, antifungal, and antibacterial activities. These derivatives are synthesized through reactions involving primary amines and characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography (Titi et al., 2020).

Bioactivity Studies

  • Pyrazole derivatives, including those related to 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, have been studied for their biological activities. These activities include the potential for antitumor effects, highlighting the compound's relevance in medicinal chemistry (Titi et al., 2020).

Reaction Studies

  • The compound is involved in various reaction studies, exploring its interactions and transformations. This includes reactions with hydrazines or hydrazones, leading to the synthesis of different pyrazole-based derivatives (Şener et al., 2002).

Crystallographic Analysis

  • Crystallographic analysis of similar pyrazole derivatives is conducted to understand their molecular structure and properties, such as hydrogen bonding and π-π stacking interactions (Quiroga et al., 2013).

Macrocyclic Chemistry

  • The compound plays a role in the self-organization processes of Cu2+ complexes in macrocyclic chemistry. This involves studying the influence of chain length and metal-to-ligand ratio on the formation of these complexes (Lopera et al., 2020).

Structural Studies

  • Structural studies of pyrazole derivatives similar to 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride have been conducted, revealing insights into the spatial arrangement and intermolecular interactions of these molecules (Zhang et al., 2006).

Novel Compound Synthesis

  • The compound is used as a precursor in the synthesis of novel pyrazole-5-carboxamide compounds. This involves a series of chemical reactions starting from specific chlorinated pyridines (Yun-shang, 2010).

Chemoselectivity Studies

  • Studies on chemoselectivity in amination reactions with pyrazoles, including derivatives of 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, have been conducted. This research helps understand the selective amination processes in organic chemistry (Shen et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride”, it’s hard to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYAFYOEENOJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride

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